10-epi-gamma-Eudesmol
Overview
Description
10-epi-gamma-Eudesmol: is a naturally occurring sesquiterpenoid alcohol found in various essential oils. It is known for its distinctive aromatic properties and is often used in the fragrance and flavor industries. The compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-epi-gamma-Eudesmol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acidic catalysts can promote the formation of the eudesmane skeleton, which is a key structural feature of this compound .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by fractional distillation to isolate the compound. Advanced chromatographic techniques, such as gas chromatography and high-performance liquid chromatography , are also employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
10-epi-gamma-Eudesmol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Formation of eudesmone or eudesmaldehyde
Reduction: Formation of dihydro-eudesmol
Substitution: Formation of halogenated eudesmol derivatives
Scientific Research Applications
10-epi-gamma-Eudesmol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.
Mechanism of Action
The mechanism of action of 10-epi-gamma-Eudesmol involves its interaction with various molecular targets and pathways:
Enzyme inhibition: It can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell signaling: The compound can modulate cell signaling pathways, leading to its antimicrobial and anticancer activities.
Receptor binding: It may bind to specific receptors in the body, influencing physiological responses.
Comparison with Similar Compounds
10-epi-gamma-Eudesmol is often compared with other sesquiterpenoids such as:
Gamma-Eudesmol: Similar in structure but differs in the stereochemistry of the hydroxyl group.
Alpha-Eudesmol: Another isomer with different biological activities.
Beta-Eudesmol: Known for its distinct aromatic properties and uses in different industries.
The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and industrial applications .
Properties
IUPAC Name |
2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15051-81-7 | |
Record name | epi-Eudesmol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epi-eudesmol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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